N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features both indazole and benzodioxine moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Scientific Research Applications
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is the H+/K±ATPases in T cells . These ATPases are enzymes that help maintain the balance of protons (H+) and potassium ions (K+) within cells, which is crucial for cellular functions .
Mode of Action
This compound inhibits the activity of H+/K±ATPases . This inhibition leads to an increase in the acidity within the cell, which in turn inhibits T cell proliferation .
Biochemical Pathways
The inhibition of H+/K±ATPases by this compound affects several biochemical pathways. For instance, it can lead to a decrease in the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), all of which play roles in inflammation .
Pharmacokinetics
Indazole derivatives, which this compound is a part of, are known to have a wide range of biological properties .
Result of Action
The result of the action of this compound is the inhibition of T cell proliferation . This can lead to a decrease in inflammation, as T cells play a key role in the immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indazole core . The benzodioxine moiety can be introduced through a series of nucleophilic substitution reactions and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium azide, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole core and exhibit similar biological activities.
Benzodioxine derivatives: Compounds such as benzodioxole and its derivatives are structurally similar and have comparable chemical properties.
Uniqueness
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the combination of the indazole and benzodioxine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-21-14-7-3-2-6-12(14)13(20-21)10-19-18(22)17-11-23-15-8-4-5-9-16(15)24-17/h4-5,8-9,17H,2-3,6-7,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUDNLAMKAUFGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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